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Compound Name: 2,6-Dibromo-4-methylpyridine

Cat. No.: B1312767 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
2,6-Dibromo-4-methylpyridine has emerged as a crucial building block in modern organic

synthesis, prized for its versatile reactivity and strategic importance in the construction of

complex molecular architectures. This technical guide provides a comprehensive overview of

its physicochemical properties, key synthetic applications, and detailed experimental protocols

for its utilization in palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the

application of this scaffold in the synthesis of bioactive molecules, specifically focusing on

pyridine-bridged combretastatin analogues, potent anticancer agents that target tubulin

polymerization. This document aims to serve as a practical resource for chemists and

pharmacologists engaged in the design and synthesis of novel therapeutic agents and

functional materials.

Physicochemical Properties
2,6-Dibromo-4-methylpyridine, also known as 2,6-dibromo-4-picoline, is a halogenated

pyridine derivative. The presence of two bromine atoms at the 2 and 6 positions of the pyridine

ring renders it an excellent substrate for a variety of cross-coupling reactions, making it a

valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced

materials.[1][2] Its key physicochemical properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 73112-16-0 [1][2]

Molecular Formula C₆H₅Br₂N [1][3]

Molecular Weight 250.92 g/mol [1]

Appearance
White to pale yellow crystalline

powder or acicular crystals
[1][3]

Melting Point 77-79 °C [3][4][5]

Boiling Point 282.8 - 283 °C at 760 mmHg [3][4][5]

Density 1.911 g/cm³ [3][4]

Solubility
Generally soluble in common

organic solvents.
[1]

Storage
Store under inert gas (nitrogen

or Argon) at 2-8°C.
[4][5]

Applications in Organic Synthesis
The synthetic utility of 2,6-dibromo-4-methylpyridine is primarily centered around the

reactivity of its two bromine substituents. These positions are susceptible to a range of

palladium-catalyzed cross-coupling reactions, allowing for the sequential and controlled

introduction of various aryl, heteroaryl, and alkyl groups.

Key Reactions:
Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by

coupling 2,6-dibromo-4-methylpyridine with a wide array of boronic acids or their esters.

This method is particularly valuable for the synthesis of 2,6-diaryl-4-methylpyridines.

Stille Coupling: This reaction involves the coupling of 2,6-dibromo-4-methylpyridine with

organostannane reagents, providing another efficient route to carbon-carbon bond formation.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen

bonds, allowing for the synthesis of 2,6-diamino-4-methylpyridine derivatives, which are
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important scaffolds in medicinal chemistry.

Fig. 1: Key cross-coupling reactions of 2,6-Dibromo-4-methylpyridine.

Synthesis of Bioactive Molecules: Pyridine-Bridged
Combretastatin Analogues
A significant application of 2,6-dibromo-4-methylpyridine is in the synthesis of pyridine-

bridged analogues of Combretastatin A-4 (CA-4).[1][5] CA-4 is a potent natural product that

exhibits anticancer activity by inhibiting tubulin polymerization. By replacing the cis-stilbene

bridge of CA-4 with a 4-methylpyridine core, novel analogues with promising antiproliferative

activities have been developed.[1]

Antiproliferative Activity of Pyridine-Bridged CA-4
Analogues
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative

pyridine-bridged combretastatin analogues synthesized from dibromopyridine precursors

against various human cancer cell lines.
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Compo
und

Linker
Type

R¹ R²

MDA-
MB-231
IC₅₀
(μM)

A549
IC₅₀
(μM)

HeLa
IC₅₀
(μM)

Referen
ce

4h

3-atom

(N-

inclusive)

2,4-di-

OMe
4-OMe 0.0023 0.0019 0.0011 [5]

4s

3-atom

(N-

inclusive)

2,4-di-

OMe
4-NMe₂ 0.0031 0.0033 0.0016 [5]

4t

3-atom

(N-

inclusive)

3,4,5-tri-

OMe
4-OH 0.0089 0.011 0.0049 [5]

3c

3-atom

(N-

inclusive)

2,4-di-

OMe

2,4-di-

OMe
0.0041 0.0045 0.0022 [5]

CA-4
cis-

Stilbene

3,4,5-tri-

OMe
4-OH 0.0028 0.0038 0.0009 [6]

Experimental Protocols
The following sections provide detailed experimental procedures for key reactions involving

2,6-dibromo-4-methylpyridine.

General Procedure for Sequential Suzuki-Miyaura
Coupling
This protocol describes the synthesis of unsymmetrical 2,6-diaryl-4-methylpyridines, analogous

to the pyridine-bridged combretastatins, starting from 2,6-dibromo-4-methylpyridine.

Step 1: Monosubstitution

To a solution of 2,6-dibromo-4-methylpyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and

water, add the first arylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).
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Degas the mixture by bubbling with argon for 20 minutes.

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) to

the reaction mixture.

Heat the mixture to 85 °C and stir for 12-18 hours under an inert atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-6-

bromo-4-methylpyridine intermediate.

Step 2: Disubstitution

To a solution of the purified 2-aryl-6-bromo-4-methylpyridine (1.0 eq) in a 4:1 mixture of 1,4-

dioxane and water, add the second arylboronic acid (1.2 eq) and potassium carbonate (2.0

eq).

Degas the mixture by bubbling with argon for 20 minutes.

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

Heat the mixture to 85 °C and stir for 12-18 hours under an inert atmosphere.

Monitor the reaction by TLC.

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the final 2,6-

diaryl-4-methylpyridine product.

Fig. 2: Experimental workflow for sequential Suzuki-Miyaura coupling.

Mechanism of Action: Inhibition of Tubulin
Polymerization
Compounds synthesized from 2,6-dibromo-4-methylpyridine, such as the pyridine-bridged

combretastatin analogues, exert their anticancer effects by targeting microtubule dynamics.[7]

Microtubules are essential components of the cytoskeleton, playing a critical role in cell

division, particularly in the formation of the mitotic spindle.

These synthetic analogues act as microtubule-destabilizing agents, binding to the colchicine-

binding site on β-tubulin.[8] This binding inhibits the polymerization of tubulin dimers into

microtubules. The disruption of microtubule dynamics activates the spindle assembly

checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest

ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]
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Fig. 3: Signaling pathway of tubulin polymerization inhibition.

Conclusion
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2,6-Dibromo-4-methylpyridine is a highly valuable and versatile building block in organic

synthesis. Its ability to undergo sequential and selective palladium-catalyzed cross-coupling

reactions provides a robust platform for the synthesis of a diverse array of complex molecules.

The successful application of this scaffold in the development of potent pyridine-bridged

combretastatin analogues highlights its significance in medicinal chemistry and drug discovery.

The detailed protocols and mechanistic insights provided in this guide are intended to facilitate

further research and innovation in the synthesis of novel bioactive compounds and functional

materials based on the 2,6-disubstituted-4-methylpyridine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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